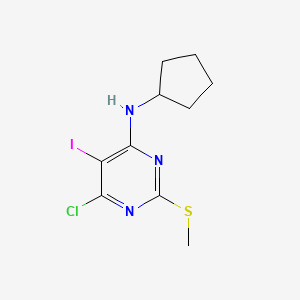![molecular formula C7H6N4 B12912940 3-Methylpyrido[3,2-e][1,2,4]triazine CAS No. 30962-73-3](/img/structure/B12912940.png)
3-Methylpyrido[3,2-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyrido[3,2-e][1,2,4]triazine is a heterocyclic compound with the molecular formula C7H6N4. It consists of a pyridine ring fused to a triazine ring, with a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrido[3,2-e][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of amidines with 1,2,3-triazines can lead to the formation of pyrimidines and triazines . Another method involves the use of dicationic molten salts as catalysts, which facilitate the cyclization process under solvent-free conditions or in the presence of ethanol .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrido[3,2-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The methyl group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides, amines) .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
3-Methylpyrido[3,2-e][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylpyrido[3,2-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in cell death .
Comparison with Similar Compounds
3-Methylpyrido[2,3-e][1,2,4]triazine: Another triazine derivative with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazine: A compound with a pyrazole ring fused to a triazine ring, exhibiting different chemical properties and biological activities.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
30962-73-3 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-methylpyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C7H6N4/c1-5-9-6-3-2-4-8-7(6)11-10-5/h2-4H,1H3 |
InChI Key |
TYYIWEFAWZZEOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=CC=C2)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


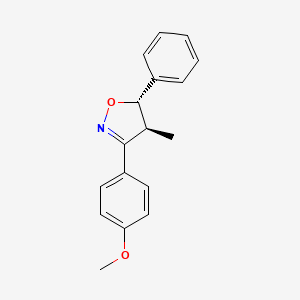
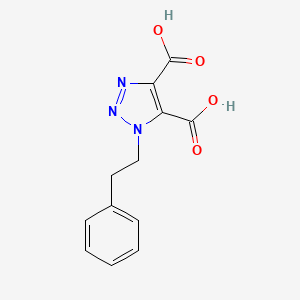
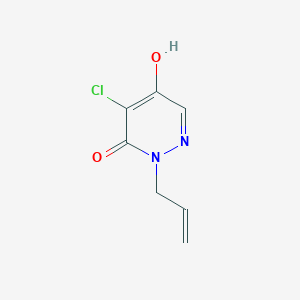
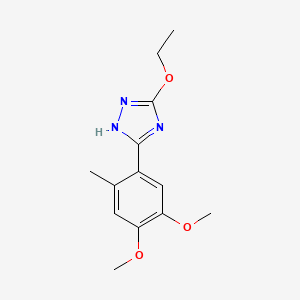
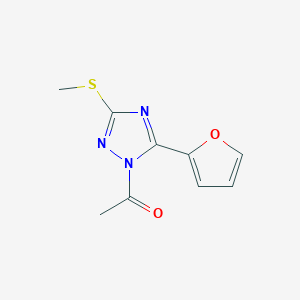
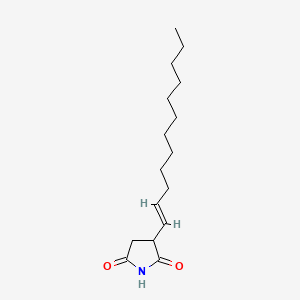
![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
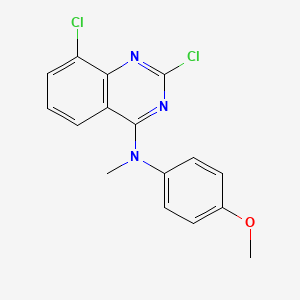
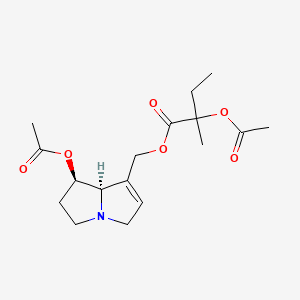
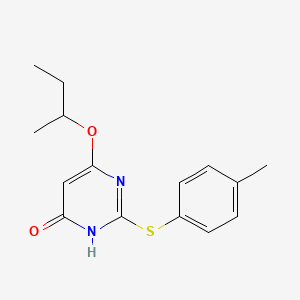
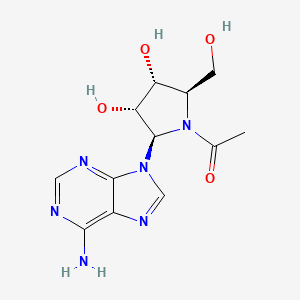
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
